3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-15-11-24-17(23)20(15)14-9-19(10-14)16(22)12-3-5-13(6-4-12)18-7-1-2-8-18/h1-8,14H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWOFYWIEIPQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)COC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione , identified by its CAS number 2034545-19-0, belongs to a class of organic molecules that exhibit diverse biological activities. This compound features a complex structure that integrates several heterocyclic rings, including an oxazolidine core, which is known for its pharmaceutical relevance. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C21H22N6O2
- Molecular Weight : 390.4 g/mol
- Key Structural Features :
- An azetidine ring
- A benzoyl moiety with a pyrrole substituent
- An oxazolidine core
The presence of these structural elements suggests potential interactions with various biological targets, contributing to the compound's pharmacological profile.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The oxazolidine framework is particularly noted for its effectiveness against bacterial strains due to its ability to inhibit protein synthesis.
Table 1: Antimicrobial Activity of Related Compounds
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties. The mechanism often involves the modulation of inflammatory mediators and pathways, which may include the inhibition of cyclooxygenase enzymes or pro-inflammatory cytokines.
Anticancer Activity
Research indicates that derivatives of oxazolidine can exhibit anticancer effects through various mechanisms, such as inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have shown that some compounds can effectively target specific cancer cell lines while exhibiting low toxicity to normal cells.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound D | Breast Cancer | Apoptosis induction | |
| Compound E | Lung Cancer | Cell cycle arrest | |
| Compound F | Colon Cancer | Inhibition of metastasis |
Case Study 1: Synthesis and Testing of Oxazolidine Derivatives
A study conducted by researchers synthesized several derivatives of the oxazolidine framework and evaluated their antimicrobial and anticancer activities. The results indicated that specific substitutions on the azetidine ring significantly enhanced biological activity against both bacterial and cancer cell lines.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinities of this compound to various biological targets. These studies revealed promising interactions with enzymes involved in inflammation and cancer progression, suggesting potential therapeutic roles for this compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from Patent and Commercial Databases
Key analogues and their distinguishing features are summarized below:
Key Observations :
- Ring Size and Flexibility : The target compound’s azetidine (4-membered) imposes greater ring strain and rigidity compared to pyrrolidine (5-membered, BF13942) or piperidine (6-membered, Patent Compound 9). This may reduce entropy penalties during target binding .
- Aromatic Substituents: The 4-(1H-pyrrol-1-yl)benzoyl group in the target compound contrasts with BF13942’s naphthalene. Pyrrole’s smaller aromatic system may favor selective interactions with shallow binding pockets, while naphthalene could enhance nonspecific hydrophobic binding .
- Electrophilic Character : The oxazolidine-2,4-dione core in the target compound and BF13942 provides electrophilic carbonyls for covalent or polar interactions, absent in BF13935’s pyridine derivative .
Physicochemical and Spectroscopic Comparisons
Solubility and Stability :
- The target compound’s azetidine and benzoyl-pyrrole groups likely reduce aqueous solubility compared to BF13935 (pyridine derivative) but improve membrane permeability .
- Fluorinated groups in Patent Compound 9 (e.g., trifluoromethyl) enhance lipid solubility and metabolic stability, a feature absent in the target compound .
Spectroscopic Data :
- 1H NMR : Oxazolidine-2,4-dione derivatives (e.g., ) exhibit characteristic carbonyl signals at δ ~170–175 ppm (13C) and aromatic proton resonances between δ 6.5–8.0 ppm. The target compound’s pyrrole protons are expected near δ 6.5–7.0 ppm, similar to BF13942’s naphthalene protons .
Preparation Methods
Retrosynthetic Analysis
Strategic Disconnections
The target compound can be approached through several retrosynthetic pathways, as outlined in Figure 1. The most logical disconnections involve:
a) Amide bond formation between the azetidin-3-yl amine and 4-(1H-pyrrol-1-yl)benzoic acid
b) N-alkylation of the oxazolidine-2,4-dione with a functionalized azetidine
c) Independent synthesis of each heterocyclic building block followed by convergent assembly
Building Block Approach
Based on retrosynthetic analysis, the preparation can be divided into three main building blocks:
- Oxazolidine-2,4-dione core
- Appropriately functionalized azetidine-3-yl component
- 4-(1H-pyrrol-1-yl)benzoic acid derivative
Synthesis of Key Building Blocks
Preparation of Oxazolidine-2,4-dione
The oxazolidine-2,4-dione scaffold can be synthesized through several established methods. One efficient approach involves the cyclization of appropriately substituted amino acid derivatives.
Method A: From Serine Derivatives
This method utilizes L-serine as the starting material, which undergoes protection, activation, and cyclization as shown in Table 1.
Table 1: Synthesis of Oxazolidine-2,4-dione from L-Serine
The overall sequence involves N-protection of L-serine, activation of the carboxylic acid, intramolecular cyclization following deprotection, and final carbonylation to introduce the second carbonyl functionality.
Method B: Carbonylation-Cyclization Approach
An alternative approach involves the direct reaction of amino alcohols with carbonylation reagents, as detailed in the protocol adapted from oxazolidinone synthesis procedures:
- A solution of appropriately substituted ethanolamine (1 equiv.) in anhydrous tetrahydrofuran is cooled to 0°C
- Addition of triphosgene (0.4 equiv.) dropwise, followed by pyridine (2.5 equiv.)
- The mixture is stirred for 2 hours at 0°C, then warmed to room temperature and stirred for an additional 4 hours
- Oxidation of the resulting oxazolidinone with ruthenium tetroxide or similar reagents yields the desired oxazolidine-2,4-dione
Synthesis of Functionalized Azetidine-3-yl Derivatives
Azetidine rings are typically constructed through cyclization reactions of appropriately functionalized precursors. Several approaches are applicable for the synthesis of azetidin-3-yl derivatives suitable for incorporation into the target compound.
Method A: Intramolecular Cyclization
This approach utilizes β-amino alcohols as starting materials, as shown in Table 2.
Table 2: Synthesis of Functionalized Azetidine Derivatives
Method B: Staudinger Reaction Approach
The Staudinger reaction provides an efficient route to azetidines through [2+2] cycloaddition of ketenes with imines:
- Preparation of the imine from appropriate aldehydes and amines
- Reaction with ketene (or ketene equivalent such as acid chlorides in the presence of triethylamine)
- Formation of the β-lactam ring
- Functional group manipulations to obtain the desired azetidin-3-yl derivative
Synthesis of 4-(1H-pyrrol-1-yl)benzoic Acid
The pyrrole-functionalized benzoic acid component requires the construction of a pyrrole ring attached to a benzoic acid derivative. Several approaches can be employed:
Method A: N-Arylation of Pyrrole
This approach involves N-arylation of pyrrole with 4-iodobenzoic acid or a suitable ester derivative, as outlined in Table 3.
Table 3: N-Arylation of Pyrrole with 4-Iodobenzoic Acid Derivatives
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cu(OAc)2 | K2CO3 | DMSO | 110 | 24 | 75-80 | |
| Pd(OAc)2/XPhos | Cs2CO3 | Toluene | 100 | 12 | 85-88 | |
| CuI/L-Proline | K3PO4 | DMF | 120 | 18 | 70-75 |
Method B: Paal-Knorr Pyrrole Synthesis
An alternative approach involves the Paal-Knorr pyrrole synthesis from a 1,4-diketone and 4-aminobenzoic acid:
- Treatment of 4-aminobenzoic acid (1 equiv.) with 2,5-hexanedione (1.2 equiv.)
- Reaction in methanol or acetic acid at reflux for 4-5 hours
- The reaction yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid with yields of 75-85%
This method was successfully employed in the synthesis of similar pyrrole derivatives as described in the literature.
Assembly Strategies for the Target Compound
Linear Synthetic Approach
A linear approach involves the sequential assembly of the building blocks in a predefined order. Based on the stability and reactivity of the functional groups, one viable sequence is outlined below:
Coupling of Azetidine with 4-(1H-pyrrol-1-yl)benzoic Acid
The first key step involves the formation of an amide bond between the azetidin-3-yl amine and the pyrrole-substituted benzoic acid:
- Activation of 4-(1H-pyrrol-1-yl)benzoic acid (1 equiv.) with coupling reagents such as HATU (1.2 equiv.) and DIPEA (3 equiv.) in DMF
- Addition of the azetidin-3-yl amine (1 equiv.)
- Stirring at room temperature for 12-24 hours
- Purification by column chromatography (typical yields: 75-85%)
Functionalization of the Azetidine Nitrogen
The resulting azetidin-3-yl amide is then functionalized to enable reaction with the oxazolidine-2,4-dione precursor:
- N-alkylation using appropriate halogenated derivatives
- Deprotection and functional group manipulation as needed
- Preparation for the final coupling step
Final Assembly with Oxazolidine-2,4-dione
The final step involves coupling the functionalized azetidine derivative with the oxazolidine-2,4-dione:
- Treatment of the oxazolidine-2,4-dione with a base (e.g., NaH, 1.1 equiv.) in DMF at 0°C
- Addition of the functionalized azetidine derivative (1 equiv.)
- Gradual warming to room temperature and stirring for 12-24 hours
- Purification to obtain the target compound
Convergent Synthetic Approach
Alternatively, a convergent approach may be more efficient, where the key building blocks are synthesized separately and then combined in the final stages:
Independent Synthesis of Building Blocks
- Synthesis of oxazolidine-2,4-dione as described in Section 3.1
- Preparation of the 1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl intermediate as outlined in Sections 3.2 and 3.3
- Functionalization of each component with appropriate reactive groups
Convergent Assembly
The final assembly involves the coupling of the pre-formed building blocks:
- Activation of the azetidine-3-position with a leaving group (e.g., mesylate or halide)
- Deprotonation of the oxazolidine-2,4-dione nitrogen with an appropriate base
- Nucleophilic substitution reaction to form the target compound
- Purification and characterization
One-Pot Synthesis Approach
Modified One-Pot Procedure
Drawing inspiration from the one-pot synthesis of related oxazolidinone derivatives, a modified procedure for the target compound can be proposed:
- Treatment of 2-(2-aminoethyl)-azetidin-3-ol dihydrochloride with 4-(1H-pyrrol-1-yl)benzoyl chloride in the presence of triethylamine
- Addition of a carbonylation reagent (e.g., triphosgene or carbonyldiimidazole)
- Heating under reflux conditions to facilitate cyclization
- Oxidation of the resulting oxazolidinone to the oxazolidine-2,4-dione
This approach is particularly attractive as it minimizes isolation and purification of intermediates, potentially increasing the overall efficiency of the synthesis.
Experimental Protocol
A detailed experimental protocol for the one-pot synthesis is outlined in Table 4.
Table 4: One-Pot Synthesis Protocol for Target Compound
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1 | 2-(2-aminoethyl)-azetidin-3-ol·2HCl (1 equiv.), Et3N (4 equiv.) | DCM, 0°C, 30 min | Neutralization of HCl salt |
| 2 | 4-(1H-pyrrol-1-yl)benzoyl chloride (1.1 equiv.) | 0°C to rt, 4h | Amide formation |
| 3 | Carbonyldiimidazole (1.5 equiv.) | THF, reflux, 6h | Oxazolidinone formation |
| 4 | RuO4 or similar oxidant | Acetonitrile/water, rt, 4h | Oxidation to oxazolidine-2,4-dione |
| 5 | Workup and purification | Extraction, column chromatography | Expected overall yield: 35-45% |
Purification and Characterization
Purification Methods
The final compound and key intermediates can be purified using the following techniques:
- Column chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradients)
- Recrystallization from suitable solvent combinations (e.g., ethyl acetate/hexanes or ethanol/water)
- Preparative HPLC for final purification if necessary
Characterization Data
The target compound should be characterized using multiple analytical techniques:
- NMR spectroscopy (1H, 13C, DEPT, 2D experiments)
- Mass spectrometry (HRMS to confirm molecular formula)
- IR spectroscopy (characteristic bands for carbonyl groups and N-H stretching)
- Elemental analysis
- X-ray crystallography (if suitable crystals can be obtained)
Expected spectroscopic data for the target compound would include:
- 1H NMR: Signals for pyrrole protons (δ 6.3-7.0 ppm), aromatic protons (δ 7.0-8.0 ppm), azetidine ring protons (δ 3.5-4.5 ppm), and oxazolidine ring protons (δ 4.0-5.0 ppm)
- 13C NMR: Carbonyl carbons (δ 160-175 ppm), aromatic and pyrrole carbons (δ 110-150 ppm), and aliphatic carbons (δ 30-60 ppm)
- IR: Strong carbonyl absorption bands around 1700-1800 cm-1
Alternative Synthetic Approaches
Solid-Phase Synthesis
For rapid generation of analogues or small-scale preparation, solid-phase synthesis may be considered:
- Attachment of one building block (e.g., oxazolidine-2,4-dione) to a solid support
- Sequential reactions to build the molecule on the resin
- Final cleavage to release the target compound
Enzymatic Methods
Biocatalytic approaches may offer advantages in terms of stereoselectivity:
- Lipase-catalyzed resolution of racemic azetidine intermediates
- Enzymatic oxidation reactions for the conversion of oxazolidinone to oxazolidine-2,4-dione
- Chemo-enzymatic approaches for specific transformations
Q & A
Q. What are the common synthetic routes for preparing 3-(1-(4-(1H-pyrrol-1-yl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione?
The synthesis typically involves multi-step reactions, including the formation of the azetidine ring, benzoylation, and oxazolidine-dione cyclization. For example, a general method for analogous compounds involves refluxing intermediates with chloranil in xylene for 25–30 hours, followed by purification via recrystallization (methanol is often used). Key steps include controlling reaction time and temperature to optimize yield and purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming connectivity of the azetidine, benzoyl, and oxazolidine-dione moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied in structurally similar compounds) resolves stereochemical details and confirms bond angles .
Q. How can researchers assess the compound’s solubility and stability in different solvents?
Experimental protocols involve testing solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) under controlled conditions. Stability studies may include monitoring degradation via HPLC under varying pH, temperature, and light exposure. Data from analogous oxazolidine-diones suggest moderate solubility in organic solvents and sensitivity to acidic/basic conditions .
Q. What are the primary safety considerations during laboratory handling?
Standard precautions include using fume hoods, gloves, and eye protection. Avoid ignition sources due to potential solvent flammability (e.g., xylene in synthesis). Refer to safety codes like P201 (obtain specialized handling instructions) and P210 (avoid heat/sparks) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Systematic optimization involves varying catalysts (e.g., Lewis acids), solvent systems (e.g., DMF vs. acetonitrile), and reaction times. For example, replacing xylene with higher-boiling-point solvents may enhance cyclization efficiency. Design of Experiments (DoE) methodologies can identify critical parameters .
Q. What computational methods predict the compound’s biological activity and target interactions?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with biological targets like enzymes or receptors. Pharmacophore mapping of the oxazolidine-dione and pyrrole groups can highlight potential antibacterial or kinase-inhibitory activity .
Q. How should researchers resolve contradictions in reported biological activity data?
Meta-analysis of dose-response curves, assay conditions (e.g., cell lines, incubation times), and statistical validation (e.g., p-value adjustments) can clarify discrepancies. Cross-referencing with structurally similar compounds (e.g., phenethylsulfonyl-pyrrolidine derivatives) may identify structure-activity relationships (SAR) .
Q. What strategies validate analytical methods for quantifying this compound in complex matrices?
Follow ICH guidelines for validation:
- Linearity : Test across 50–150% of expected concentration.
- Accuracy/Precision : Spike-and-recovery experiments in biological fluids (e.g., plasma).
- LOD/LOQ : Determine via signal-to-noise ratios. LC-MS/MS with stable isotope-labeled internal standards ensures specificity .
Q. How does the compound’s stereochemistry influence its reactivity and bioactivity?
Chiral HPLC or circular dichroism (CD) can isolate enantiomers. Comparative studies of racemic vs. enantiopure forms in biological assays (e.g., MIC tests for antimicrobial activity) reveal stereochemical impacts. Computational models (e.g., DFT) predict energy barriers for stereoisomer interconversion .
Q. What experimental designs study the compound’s environmental fate and ecotoxicity?
Follow frameworks like Project INCHEMBIOL:
- Abiotic studies : Hydrolysis/photolysis rates under simulated environmental conditions.
- Biotic studies : Acute/chronic toxicity assays in model organisms (e.g., Daphnia magna).
- QSAR modeling : Predict bioaccumulation and persistence using physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
